molecular formula C20H20Cl2N2OS B4064060 2-(butylthio)-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-(butylthio)-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B4064060
M. Wt: 407.4 g/mol
InChI Key: MOKCTLBUKZHVEA-UHFFFAOYSA-N
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Description

2-(butylthio)-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C20H20Cl2N2OS and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0673398 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties

Research on the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, which are closely related to the chemical structure of interest, has shown that these compounds possess interesting polycrystalline and nanocrystalline behaviors when deposited as thin films. The compounds exhibit unique absorption parameters, molar extinction coefficients, oscillator strength, and electric dipole strength, determined through spectrophotometric measurements. Such properties suggest potential applications in materials science, particularly in the development of new photovoltaic devices and organic electronics due to their optical and electrical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Studies have also explored the photovoltaic properties of similar 4H-pyrano[3,2-c]quinoline derivatives, highlighting their applications in organic–inorganic photodiode fabrication. These compounds, when used in thin films, have demonstrated promising electrical properties and photovoltaic performance, indicating their potential in improving the efficiency of heterojunction diodes and photodiodes. This research underscores the value of these compounds in enhancing solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electrochromic and Conductive Polymers

Another area of application for related compounds is in the synthesis of electrochromic and conductive polymers. Research on polythiophene derivatives incorporating quinoxaline units has revealed that these materials exhibit multichromic behavior and fast switching speeds, which are desirable features for electrochromic devices. The introduction of non-planar dithiinoquinoxaline units into polythiophene backbones has been shown to significantly improve the electrochromic properties and processability of these polymers, offering new possibilities for their use in smart windows, displays, and other electrochromic applications (Berridge et al., 2007).

Properties

IUPAC Name

2-butylsulfanyl-4-(2,3-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2OS/c1-2-3-10-26-20-13(11-23)17(12-6-4-7-14(21)19(12)22)18-15(24-20)8-5-9-16(18)25/h4,6-7,17,24H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKCTLBUKZHVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(butylthio)-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 2
2-(butylthio)-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 3
2-(butylthio)-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 4
2-(butylthio)-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 5
2-(butylthio)-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 6
Reactant of Route 6
2-(butylthio)-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

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